"1-Bromo-2-(chloromethyl)benzene" physical and chemical properties
"1-Bromo-2-(chloromethyl)benzene" physical and chemical properties
An In-Depth Technical Guide to 1-Bromo-2-(chloromethyl)benzene: Properties, Reactivity, and Synthetic Utility
Introduction: A Bifunctional Linchpin in Modern Synthesis
1-Bromo-2-(chloromethyl)benzene (CAS No. 578-51-8) is a disubstituted aromatic compound that has emerged as a strategically significant building block for organic chemists, particularly those in the fields of medicinal chemistry and materials science.[1] Its value is rooted in its bifunctional nature, possessing two distinct and orthogonally reactive halogenated sites: a highly reactive benzylic chloride (the chloromethyl group) and a less reactive aryl bromide.[1][2] This structural arrangement allows for selective, stepwise functionalization, providing a reliable and versatile entry point into complex molecular architectures. This guide offers a senior application scientist's perspective on the core physicochemical properties, reactivity profile, and practical synthetic applications of this compound, designed for researchers and drug development professionals seeking to leverage its unique chemical attributes.
PART 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is foundational to its effective use in the laboratory. These characteristics dictate appropriate storage, handling, and analytical procedures for reaction monitoring and product confirmation.
Core Physical and Chemical Identifiers
The essential identification and physical properties of 1-Bromo-2-(chloromethyl)benzene are summarized below. The compound typically presents as a colorless to light yellow clear liquid, a physical state that simplifies handling and dispensing in laboratory settings.
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-2-(chloromethyl)benzene | [3][4] |
| Synonyms | 2-Bromobenzyl Chloride, o-Bromo-α-chlorotoluene | [5] |
| CAS Number | 578-51-8 | [3] |
| Molecular Formula | C₇H₆BrCl | [3][6] |
| Molecular Weight | 205.48 g/mol | [3][4] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 240.2 °C at 760 mmHg; 111 °C at 15 mmHg | |
| Density | 1.541 g/cm³ | |
| Purity | Typically >97% or >98% (GC) | [3] |
Spectroscopic Signature
While detailed spectral databases are available, a practicing scientist should have an intuitive grasp of the expected spectroscopic features for structure confirmation.
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The benzylic protons of the -CH₂Cl group will appear as a distinct singlet, typically downfield around δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom and benzene ring. The four aromatic protons will present as a complex multiplet pattern in the aromatic region (δ 7.0-7.6 ppm), consistent with an ortho-disubstituted benzene ring.
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¹³C NMR: The carbon spectrum will show seven distinct signals. The benzylic carbon (-CH₂Cl) is expected in the δ 45-50 ppm range. The six aromatic carbons will appear between δ 125-140 ppm, with the two carbons directly bonded to the halogens (C-Br and C-Cl) being identifiable by their distinct chemical shifts and potential coupling.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic CH₂ group (around 2950-2850 cm⁻¹).[7][8] Strong C-C stretching absorptions for the aromatic ring will be visible in the 1600-1450 cm⁻¹ region.[8] The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region (800-600 cm⁻¹ and below), which can be complex.[8]
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Mass Spectrometry (MS): The mass spectrum provides unambiguous evidence of the compound's halogen content.[9] Due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will appear as a characteristic cluster of peaks. The primary peaks will be at m/z 204 (M⁺, containing ⁷⁹Br and ³⁵Cl), m/z 206 (M+2, containing either ⁷⁹Br/³⁷Cl or ⁸¹Br/³⁵Cl), and m/z 208 (M+4, containing ⁸¹Br and ³⁷Cl). The expected intensity ratio for this M:M+2:M+4 pattern is approximately 3:4:1.[9] A prominent fragment is often observed corresponding to the loss of the chlorine atom, resulting in the 2-bromobenzyl cation (m/z 169/171).[4]
PART 2: Reactivity, Mechanisms, and Synthetic Strategy
The synthetic power of 1-bromo-2-(chloromethyl)benzene lies in the differential reactivity of its two carbon-halogen bonds. This allows for a programmed, sequential approach to molecular construction.
Caption: Orthogonal reactivity sites of 1-bromo-2-(chloromethyl)benzene.
The Benzylic Chloride: A Hub for Nucleophilic Substitution
The chloromethyl group is the more reactive site, behaving as a classic benzylic halide. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides).[2]
Mechanistic Causality (SN1 vs. SN2): This primary benzylic halide is an interesting case as it can react via both SN1 and SN2 pathways.[10] The choice of mechanism is not merely academic; it dictates the potential for racemization (if the carbon were chiral) and the influence of nucleophile strength and solvent.
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SN2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone). The reaction proceeds via a backside attack, and since the carbon is primary, steric hindrance is minimal, leading to rapid reaction rates.[10]
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SN1 Pathway: Can occur, particularly with weak nucleophiles in polar protic solvents (e.g., ethanol, water). The rate-determining step is the formation of the 2-bromobenzyl carbocation. This primary carbocation is unusually stable due to resonance delocalization of the positive charge into the adjacent benzene ring, which lowers the activation energy for its formation.[1][10]
Caption: Competing SN1 and SN2 mechanisms at the benzylic position.
The Aryl Bromide: Gateway to C-C and C-Heteroatom Bonds
The C(sp²)-Br bond is significantly more robust than the benzylic C(sp³)-Cl bond and is generally inert to nucleophilic substitution under standard conditions. Its utility lies in its susceptibility to oxidative addition by transition metal catalysts, making it an ideal handle for cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1] Common transformations include:
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
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Heck Coupling: Reaction with alkenes.
PART 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, including reaction setup, workup, and purification. They are representative examples that can be adapted by the experienced researcher.
Protocol 1: Synthesis of 2-(2-Bromobenzyl)isoindoline-1,3-dione (SN2 Reaction)
This protocol demonstrates a classic SN2 reaction using potassium phthalimide as the nucleophile, a common method for installing a protected primary amine.
Rationale: Phthalimide provides a non-basic, robust nitrogen nucleophile. DMF is chosen as the polar aprotic solvent to maximize the reaction rate by solvating the potassium cation, thereby liberating a more "naked" and reactive phthalimide anion.
Methodology:
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Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add potassium phthalimide (1.85 g, 10.0 mmol, 1.0 eq.). Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and stir until the solid is mostly dissolved.
-
Reagent Addition: Add 1-bromo-2-(chloromethyl)benzene (2.05 g, 10.0 mmol, 1.0 eq.) to the solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual DMF and impurities. Dry the solid under high vacuum to yield the desired product.
-
Validation: Confirm the structure and purity via ¹H NMR and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol illustrates the functionalization of the aryl bromide site, leaving the (now modified) benzylic position intact.
Rationale: This demonstrates the orthogonal reactivity. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃) is essential for the transmetalation step. A mixed solvent system (e.g., Toluene/Ethanol/Water) is often used to dissolve both the organic and inorganic reagents.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the product from Protocol 1 (e.g., 3.34 g, 10.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 eq.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq.).
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (50 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.50 mmol, 5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to obtain the final coupled product.
-
Validation: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PART 4: Safety and Handling
Trustworthiness in the lab begins with safety. 1-Bromo-2-(chloromethyl)benzene is a corrosive and hazardous substance that demands careful handling.
-
Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[4] It may also be corrosive to metals (H290).[4]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a well-ventilated area. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place.[3] Some suppliers recommend storage at 0-8 °C or under an inert atmosphere.[3]
Conclusion
1-Bromo-2-(chloromethyl)benzene is a quintessential example of a modern synthetic building block, offering chemists two distinct points of reactivity for sequential and controlled molecular elaboration. Its benzylic chloride provides a reliable site for nucleophilic substitutions, while the aryl bromide serves as a robust handle for transition metal-catalyzed cross-coupling reactions. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, empowers researchers to effectively harness its synthetic potential in the pursuit of novel pharmaceuticals and advanced materials.
References
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NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-2-(chloromethyl)benzene. PubChem Compound Database. Retrieved January 10, 2026, from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-(chloromethyl)-. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
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Chemistry Stack Exchange. (2010). Why 1-bromo-2-butene and (chloromethyl)benzene react rapidly via both SN1 and SN. Retrieved January 10, 2026, from [Link]
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NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-(chloromethyl)- IR Spectrum. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
-
Chemiz. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube. Retrieved January 10, 2026, from [Link]
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